molecular formula C20H37Cl3N2O3S B11991619 N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide

Cat. No.: B11991619
M. Wt: 491.9 g/mol
InChI Key: CXMXFZPHPMZXRN-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a dioxidotetrahydrothiophenyl group, and a tetradecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide typically involves multiple steps. The initial step often includes the formation of the trichloromethyl group, followed by the introduction of the dioxidotetrahydrothiophenyl group through a series of nucleophilic substitution reactions. The final step involves the attachment of the tetradecanamide chain under controlled conditions to ensure the stability and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted amides.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide involves its interaction with specific molecular targets and pathways. The compound’s trichloromethyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}heptanamide
  • N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}octanamide
  • N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}propanamide

Uniqueness

N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethyl}tetradecanamide is unique due to its longer tetradecanamide chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C20H37Cl3N2O3S

Molecular Weight

491.9 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(1,1-dioxothiolan-3-yl)amino]ethyl]tetradecanamide

InChI

InChI=1S/C20H37Cl3N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(26)25-19(20(21,22)23)24-17-14-15-29(27,28)16-17/h17,19,24H,2-16H2,1H3,(H,25,26)

InChI Key

CXMXFZPHPMZXRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1CCS(=O)(=O)C1

Origin of Product

United States

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